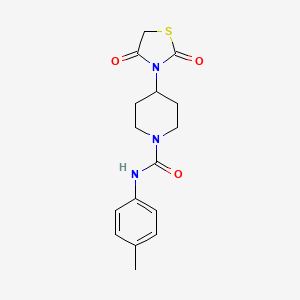

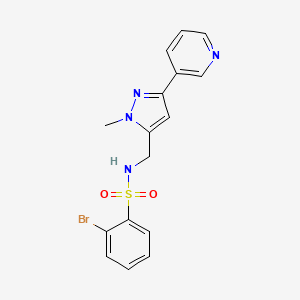

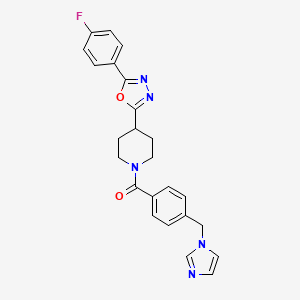

(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-quinolin-3-ylprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-quinolin-3-ylprop-2-enamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential in treating various types of cancer. This compound has shown promising results in preclinical studies, and its unique structure and mechanism of action make it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research has explored the synthesis and biological activity of pyrimidoquinoline moieties and their derivatives. One study detailed the synthesis of a series of compounds starting from 2-amino-3-cyano quinoline, leading to various derivatives characterized for their antimicrobial activities (Jadhav & Halikar, 2013). This research underscores the interest in quinoline derivatives for their potential use in developing new antimicrobial agents.

Unusual Reductive Cascade Reaction

Another study developed a one-pot synthesis of pyrrolo[3,4-c]quinoline-1-one derivatives through a three-component cascade reaction. This method showcases an innovative approach to synthesizing structurally diverse compounds, potentially useful for diversity-oriented synthesis and the discovery of new bioactive molecules (Yu et al., 2015).

Antitubercular Evaluation

The diversity-oriented synthesis of pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls has been achieved, showcasing the applicability of these compounds in antitubercular evaluations. Several synthesized compounds were identified as promising antitubercular agents, demonstrating the potential of such molecular frameworks in therapeutic applications (Kantevari et al., 2011).

DNA Photocleavage Activity

Research into pyrimidinyl hydrazones and quinoline derivatives has shown that these compounds possess significant DNA photocleavage activity. This suggests their potential application in developing therapeutic agents that target DNA, offering a novel approach to treating diseases (Sharma et al., 2015).

Propiedades

IUPAC Name |

(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-quinolin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O/c1-13-15(9-18(11-22)25(13)2)7-16(10-21)20(26)24-17-8-14-5-3-4-6-19(14)23-12-17/h3-9,12H,1-2H3,(H,24,26)/b16-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHFHCSOSLVCGU-FRKPEAEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(N1C)C#N)/C=C(\C#N)/C(=O)NC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2982300.png)

![Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate](/img/structure/B2982302.png)

![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1h-pyrrolo[2,3-c]pyridine](/img/structure/B2982309.png)

![N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2982312.png)